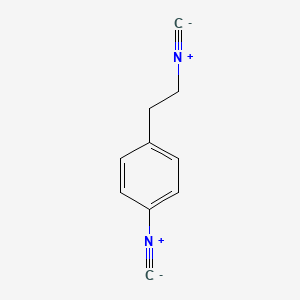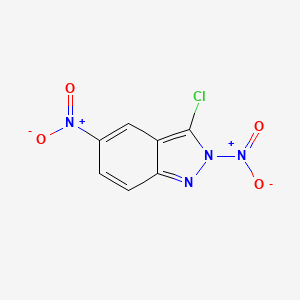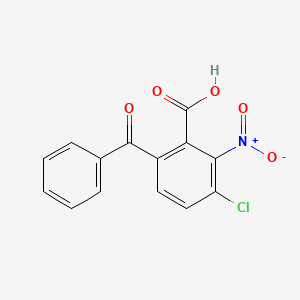
2-(4-Isocyanophenyl)ethylisocyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isocyanophenyl)ethylisocyanide is an organic compound with the molecular formula C10H8N2. It belongs to the class of isocyanides, which are known for their unique reactivity due to the presence of the isocyanide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanophenyl)ethylisocyanide can be achieved through several methods. One common approach involves the formylation of an amine followed by dehydration of the resulting formamide to produce the isocyanide. This method typically employs a dehydrating agent and a base to facilitate the reaction .
Another method involves the reaction of ethanol with 2-isocyanatoacetyl chloride, which can also be synthesized from various glycine derivatives using diphenylphosphoryl azide via a Curtius rearrangement .
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves large-scale synthesis techniques that prioritize safety and efficiency. These methods may include the use of continuous flow reactors and automated systems to minimize exposure to hazardous fumes and improve yield .
化学反应分析
Types of Reactions
2-(4-Isocyanophenyl)ethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanide group to other functional groups.
Substitution: The isocyanide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
科学研究应用
2-(4-Isocyanophenyl)ethylisocyanide has several scientific research applications:
作用机制
The mechanism of action of 2-(4-Isocyanophenyl)ethylisocyanide involves covalent modification of target enzymes. For instance, it can inhibit bacterial growth by covalently binding to the active site cysteines of essential metabolic enzymes, leading to functional inhibition and destabilization of the targeted pathways . This mechanism highlights the compound’s potential as an antimicrobial agent.
相似化合物的比较
Similar Compounds
- 2-Isocyanophenyl benzoate
- 2-Methylphenethylisocyanide
- 2-Fluorophenethylisocyanide
- 2,5-Difluorobenzylisocyanide
- 2,4-Dichlorobenzylisocyanide
Uniqueness
2-(4-Isocyanophenyl)ethylisocyanide stands out due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit unique biological activities. Its ability to covalently modify enzymes and its versatility in multicomponent reactions make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
730964-59-7 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-isocyano-4-(2-isocyanoethyl)benzene |
InChI |
InChI=1S/C10H8N2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2 |
InChI 键 |
CJFNRXVFUYUVSP-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate](/img/structure/B13783234.png)



![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13783270.png)



![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)


